molecular formula C16H34OSn B14071060 3-(Tributylstannyl)but-3-en-1-ol CAS No. 122229-78-1

3-(Tributylstannyl)but-3-en-1-ol

Cat. No.: B14071060
CAS No.: 122229-78-1
M. Wt: 361.2 g/mol
InChI Key: UAXAHSXCWADQQE-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is characterized by the presence of a tributylstannyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of tributylstannyl chloride with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Bu3SnCl+HOCH2CH=CH2Bu3SnCH2CH=CH2OH+HCl\text{Bu}_3\text{SnCl} + \text{HOCH}_2\text{CH=CH}_2 \rightarrow \text{Bu}_3\text{SnCH}_2\text{CH=CH}_2\text{OH} + \text{HCl} Bu3​SnCl+HOCH2​CH=CH2​→Bu3​SnCH2​CH=CH2​OH+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The tributylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) are often used.

Major Products

    Oxidation: But-3-enal or but-3-enoic acid.

    Reduction: 3-(Tributylstannyl)butan-1-ol.

    Substitution: Various organotin compounds depending on the substituent introduced.

Scientific Research Applications

3-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-(Tributylstannyl)but-3-en-1-ol exerts its effects involves the interaction of the tributylstannyl group with various molecular targets. This can include:

    Electron Transfer: The stannyl group can participate in electron transfer reactions, leading to the formation of radicals and other reactive intermediates.

    Substitution Reactions: The stannyl group can be replaced by other functional groups, altering the chemical properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tributylstannyl)prop-2-en-1-ol
  • 3-(Tributylstannyl)but-2-en-1-ol
  • 3-(Tributylstannyl)but-3-yn-1-ol

Uniqueness

3-(Tributylstannyl)but-3-en-1-ol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. The presence of both a hydroxyl group and a tributylstannyl group provides versatility in synthetic chemistry, making it a valuable reagent in various research and industrial processes.

Properties

CAS No.

122229-78-1

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

IUPAC Name

3-tributylstannylbut-3-en-1-ol

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h5H,1,3-4H2;3*1,3-4H2,2H3;

InChI Key

UAXAHSXCWADQQE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)CCO

Origin of Product

United States

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